N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-thiomorpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS2/c16-12-4-2-1-3-11(12)13-10-22-15(17-13)18-14(20)9-19-5-7-21-8-6-19/h1-4,10H,5-9H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURNUKUMCPYBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NC2=NC(=CS2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 1,4-thiazinane and acetic anhydride under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Chemical Reactions Analysis
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the thiazole ring or other functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial lipids, disrupting cell membrane integrity . In cancer therapy, the compound may induce apoptosis in cancer cells by interacting with specific proteins involved in cell cycle regulation and apoptosis pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in the Acetamide Side Chain
Target Compound vs. Morpholino Analog
A closely related analog, N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2), replaces the thiazinane ring with a morpholine group . Key differences include:
- Solubility : The thiazinane group (containing a secondary amine) may enhance aqueous solubility compared to morpholine’s ether oxygen, which is less polar.
Target Compound vs. Chlorinated Acetamides
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide (CAS 6125-31-1) lacks the thiazinane moiety, instead featuring a chlorine atom on the acetamide . This substitution increases lipophilicity (ClogP ≈ 3.2 vs. ~2.5 for the target compound) but reduces hydrogen-bonding capacity, likely altering membrane permeability and target engagement.
Variations in the Aromatic Substituents
Target Compound vs. Dichlorophenyl Derivatives
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () differs in both substitution pattern (3,4-dichloro vs. 2-chloro) and side chain (simple acetamide vs. thiazinane). The dichlorophenyl group induces a 61.8° dihedral angle between the phenyl and thiazole rings, whereas the 2-chlorophenyl group in the target compound may adopt a distinct conformation, influencing π-π stacking and crystallinity .
Patent-Based Analogs
European Patent EP3348550A1 discloses analogs like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide , which replace the thiazole core with benzothiazole and introduce trifluoromethyl groups . These modifications enhance metabolic stability (via CF₃) but may reduce solubility. The target compound’s thiazole-thiazinane combination offers a balance between steric bulk and polarity.
Crystallographic Behavior
Crystal structures of related compounds (e.g., ) reveal that substituents dictate molecular packing. For example, hydrogen-bonded dimers via N–H⋯N interactions stabilize the lattice in dichlorophenyl analogs . The target compound’s thiazinane group may introduce additional hydrogen-bond donors (NH), influencing crystal morphology and stability.
Physicochemical and Pharmacological Implications
Data Table: Key Comparative Properties
Pharmacological Considerations
- Thiazinane vs. Morpholine : The thiazinane’s secondary amine may enhance interactions with acidic residues in enzyme active sites compared to morpholine’s ether oxygen.
- Chlorophenyl Positioning : The 2-chloro substituent on the phenyl ring may reduce steric hindrance compared to 3,4-dichloro analogs, improving target accessibility .
Biological Activity
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's structure, synthesis, and biological activity, supported by relevant data tables and research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Thiazole Ring : This is achieved by reacting 2-chlorobenzaldehyde with thiourea in the presence of a suitable base.
- Acetamide Formation : The thiazole derivative is then reacted with bromoacetyl chloride to introduce the acetamide moiety.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance:
- In Vitro Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. In studies involving MCF-7 (breast cancer) and HepG2 (liver cancer) cells, it exhibited an IC50 value indicating potent growth inhibition.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| This compound | HepG2 | 10.10 | Cell cycle arrest at G2/M phase |
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies have shown that treatment leads to an increase in pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2). Additionally, it may disrupt key signaling pathways involved in cell proliferation.
Study 1: Anticancer Efficacy
A study published in Molecules evaluated several thiazole derivatives for their anticancer properties. Among them, this compound demonstrated significant cytotoxicity against both MCF-7 and HepG2 cell lines. The results indicated that structural modifications could enhance its activity further.
Study 2: Structure–Activity Relationship (SAR)
Research has shown that the presence of specific substituents on the thiazole ring significantly influences biological activity. For example:
- Substituent Effects : The introduction of electron-donating groups at specific positions on the phenyl ring was found to enhance cytotoxic activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide?
- Methodology : The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol, 70–80°C) .
- Step 2 : Introduction of the thiazinane moiety via nucleophilic substitution or coupling reactions. For example, reacting the thiazole intermediate with 1,4-thiazinane in the presence of a base (e.g., triethylamine) and a solvent like dichloromethane .
- Step 3 : Final acylation or amidation to attach the acetamide group, monitored by TLC or HPLC for purity .
Q. How is the compound characterized using spectroscopic techniques?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity (e.g., aromatic proton signals at δ 7.2–8.1 ppm for chlorophenyl, thiazole protons at δ 6.5–7.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak at m/z 381.9) .
- Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm confirm carbonyl (C=O) groups .
Q. What are the primary biological targets of this compound?
- Methodology : Thiazole derivatives are known to interact with enzymes (e.g., kinases) or receptors (e.g., GPCRs). Target identification involves:
- Computational docking : Molecular docking against Protein Data Bank (PDB) structures to predict binding affinities .
- In vitro assays : Enzymatic inhibition studies (e.g., IC measurements) using purified targets like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase .
Q. What are the solubility and formulation considerations for in vivo studies?
- Methodology :
- Solubility screening : Test in DMSO, methanol, or chloroform (slight solubility observed in polar aprotic solvents) .
- Formulation : Use surfactants (e.g., Tween-80) or lipid-based carriers for aqueous dispersion. Stability assessed via HPLC over 24–72 hours .
Q. How stable is the compound under varying storage conditions?
- Methodology :
- Accelerated stability studies : Store at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via LC-MS. Stability is highest at 4°C in inert atmospheres .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side products?
- Methodology :
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and reagent stoichiometry. For example, using acetonitrile instead of ethanol reduces byproduct formation during cyclization .
- Catalyst screening : Employ palladium catalysts (e.g., Pd/C) for coupling steps to improve efficiency .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strains .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating groups) with bioactivity trends .
Q. What strategies are effective for designing derivatives with improved pharmacokinetics?
- Methodology :
- Bioisosteric replacement : Substitute the chlorophenyl group with fluorophenyl to enhance metabolic stability .
- Prodrug design : Introduce ester linkages to improve oral bioavailability, hydrolyzed in vivo to the active form .
Q. How can computational modeling guide the optimization of target binding?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to identify key binding residues (e.g., hydrophobic pockets accommodating thiazinane) .
- Free Energy Perturbation (FEP) : Quantify binding energy changes upon structural modifications .
Q. What is the role of halogen atoms (Cl, F) in modulating biological activity?
- Methodology :
- Electron Localization Function (ELF) Analysis : Map electron density to assess halogen bonding potential. Chlorine enhances π-π stacking, while fluorine improves membrane permeability .
- Comparative SAR : Synthesize analogs with Br, I, or H substituents and evaluate activity shifts in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
